Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate
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Overview
Description
Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate is an organic compound that belongs to the class of phosphorothioates. This compound is characterized by the presence of a phosphorothioate group attached to a prop-2-enoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate typically involves the reaction of methyl acrylate with diethoxyphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioate group. The general reaction scheme is as follows:
Methyl acrylate+Diethoxyphosphorothioyl chloride→Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Substituted phosphorothioates.
Scientific Research Applications
Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(diethoxyphosphoryl)sulfanyl]prop-2-enoate
- Methyl 3-[(diethoxyphosphinyl)sulfanyl]prop-2-enoate
- Methyl 3-[(diethoxyphosphonyl)sulfanyl]prop-2-enoate
Uniqueness
Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate is unique due to the presence of the phosphorothioate group, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the phosphorothioate group can participate in specific interactions that are not possible with oxygen-containing analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61401-26-1 |
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Molecular Formula |
C8H15O4PS2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphinothioylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H15O4PS2/c1-4-11-13(14,12-5-2)15-7-6-8(9)10-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OLQIWUCJWAJJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC=CC(=O)OC |
Origin of Product |
United States |
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